1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate

Description

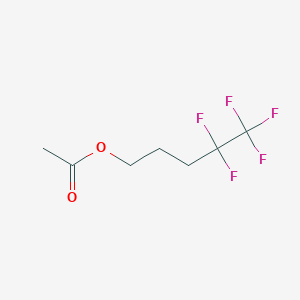

Chemical Structure and Properties 1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate (CAS: Not explicitly listed in evidence; inferred from parent alcohol CAS 148043-73-6) is a fluorinated ester derived from 4,4,5,5,5-pentafluoro-1-pentanol via acetylation. The parent alcohol has a molecular formula of C₅H₇F₅O (molecular weight: 178.10 g/mol) and serves as a key intermediate in synthesizing Fulvestrant, a breast cancer therapeutic . The acetate ester likely has the formula C₇H₇F₅O₂, incorporating an acetyl group (-OAc) at the hydroxyl position.

Structure

3D Structure

Properties

CAS No. |

148043-72-5 |

|---|---|

Molecular Formula |

C7H9F5O2 |

Molecular Weight |

220.14 g/mol |

IUPAC Name |

4,4,5,5,5-pentafluoropentyl acetate |

InChI |

InChI=1S/C7H9F5O2/c1-5(13)14-4-2-3-6(8,9)7(10,11)12/h2-4H2,1H3 |

InChI Key |

YQFVFYFVUFYODN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate typically involves the reaction of 4,4,5,5,5-pentafluoro-1-pentanol with acetic anhydride or acetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. The reaction can be catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of pentafluoropentanoic acid or pentafluoropentanal.

Reduction: Formation of 4,4,5,5,5-pentafluoro-1-pentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential use in drug delivery systems due to its unique chemical properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Fluorinated Alcohols

5,5,5-Trifluoro-1-pentanol (CAS 352-61-4)

- Formula : C₅H₉F₃O

- Molecular Weight : 142.12 g/mol

- Key Differences : Fewer fluorine atoms reduce electronegativity and lipophilicity compared to the pentafluoro derivative. Used in organic synthesis but less prevalent in pharmaceuticals .

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6)

- Structure : Fluorination at C2–C5 positions.

- Formula : C₅H₄F₈O

- Molecular Weight : 232.07 g/mol

- Key Differences: Higher fluorine content increases molecular weight and polarity. Likely exhibits higher thermal stability and lower solubility in non-polar solvents. Applications include specialty materials and surfactants .

| Property | 4,4,5,5,5-Pentafluoro-1-pentanol | 5,5,5-Trifluoro-1-pentanol | Octafluoro-1-pentanol |

|---|---|---|---|

| Fluorine Positions | C4, C5 | C5 | C2–C5 |

| Molecular Weight | 178.10 | 142.12 | 232.07 |

| Boiling Point | 135°C | Not reported | Not reported |

| Primary Use | Pharmaceutical intermediate | Organic synthesis | Specialty materials |

Fluorinated Esters

Ethyl 4,4,5,5,5-Pentafluoro-3-oxopentanoate (CAS 26717-86-2)

- Structure : Contains a ketone group (C3) and ester moiety.

- Formula : C₇H₇F₅O₃

- Molecular Weight : 234.12 g/mol

- Key Differences : The ketone group introduces reactivity for nucleophilic additions, unlike the acetate ester. Used in agrochemicals and polymer chemistry .

Perfluorophenyl Acetate (CAS Not listed)

- Structure : Aromatic ring with five fluorines (pentafluorophenyl group).

- Formula : C₈H₅F₅O₂

- Molecular Weight : 228.12 g/mol

- Key Differences : Aromatic fluorination confers distinct electronic properties, enhancing stability in harsh conditions. Common in cross-coupling reactions and materials science .

| Property | 1-Pentanol, 4,4,5,5,5-Pentafluoro-, 1-Acetate | Ethyl Pentafluoro-3-oxopentanoate | Perfluorophenyl Acetate |

|---|---|---|---|

| Functional Groups | Ester | Ester + ketone | Aromatic ester |

| Molecular Weight | ~208.12 (estimated) | 234.12 | 228.12 |

| Reactivity | Hydrolysis-prone ester | Ketone-mediated reactions | Aromatic substitution |

| Applications | Drug synthesis | Agrochemicals | Catalysis, materials |

Biological Activity

1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate (CAS No. 148043-72-5) is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores its synthesis, biological activity, and implications in pharmaceutical and industrial contexts.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 178.1 g/mol |

| IUPAC Name | 4,4,5,5,5-pentafluoro-1-pentanol acetate |

| Physical State | Colorless to yellow liquid |

Synthesis

The synthesis of this compound can be achieved through various methods involving fluorinated intermediates. One notable method includes the use of perfluoroethyl iodide in a radical addition process to yield high purity and yield of the desired acetate .

The biological activity of this compound is primarily attributed to its fluorinated structure. Fluorinated compounds often exhibit enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated counterparts. This can lead to improved interactions with biological targets such as enzymes and receptors.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that fluorinated alcohols like 1-Pentanol derivatives can act as intermediates in the synthesis of pharmaceuticals used in cancer treatment. For instance, pentafluoropentanol is utilized in the production of fulvestrant, a drug for hormone receptor-positive metastatic breast cancer .

- Enzyme Inhibition : Studies have shown that fluorinated compounds can serve as effective inhibitors for various enzymes. For example, they can modulate the activity of carbonic anhydrase and acetylcholinesterase through specific binding interactions that are influenced by the presence of fluorine atoms .

- Toxicological Studies : Toxicity assessments have revealed that while fluorinated compounds can exhibit beneficial biological activities, they may also pose risks due to their persistence in biological systems. Investigations into the metabolic pathways of such compounds are crucial for understanding their safety profiles .

Applications

The unique properties of this compound make it valuable in various fields:

- Pharmaceuticals : As an intermediate in drug synthesis.

- Material Science : Its chemical stability allows for applications in coatings and lubricants.

- Research : Used in studies examining the interactions between fluorinated compounds and biological systems.

Q & A

Q. How does the compound’s stability in fuel blends impact NOx/CO emission profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.